Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate
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Overview
Description
Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C20H18O5 It is a derivative of benzene, featuring two benzyl groups and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 4-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-hydroxybenzene-1,2-dicarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is dibenzyl 4-oxobenzene-1,2-dicarboxylate.
Reduction: The major product is dibenzyl 4-hydroxybenzene-1,2-dimethanol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as dibenzyl 4-amino-1,2-dicarboxylate.
Scientific Research Applications
Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of dibenzyl 4-hydroxybenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phthalate: Similar in structure but lacks the hydroxyl group.
Dibenzyl terephthalate: Similar in structure but has different positioning of the carboxylate groups.
Dibenzyl isophthalate: Similar in structure but with a different arrangement of functional groups.
Uniqueness
Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate is unique due to the presence of both hydroxyl and ester groups on the benzene ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
88504-87-4 |
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Molecular Formula |
C22H18O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
dibenzyl 4-hydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H18O5/c23-18-11-12-19(21(24)26-14-16-7-3-1-4-8-16)20(13-18)22(25)27-15-17-9-5-2-6-10-17/h1-13,23H,14-15H2 |
InChI Key |
LKWSCLZNBWZMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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